Bax-Inhibitor-Peptid V5

Übersicht

Beschreibung

Bax inhibitor peptide V5, commonly referred to as BIP-V5, is a peptide inhibitor that prevents the translocation of the Bax protein to mitochondria. Bax is a pro-apoptotic member of the Bcl-2 family of proteins, which play a crucial role in mitochondria-dependent apoptosis. BIP-V5 is primarily used in cancer research due to its ability to inhibit apoptosis, thereby promoting cell survival .

Wissenschaftliche Forschungsanwendungen

BIP-V5 has a wide range of applications in scientific research:

Cancer Research: It is used to study the inhibition of apoptosis in cancer cells, providing insights into potential therapeutic strategies.

Diabetes Research: BIP-V5 has been shown to enhance insulin secretion and improve islet graft function in diabetic models.

Neuroscience: It is used to investigate neuroprotective effects in models of neurodegenerative diseases.

Cell Biology: BIP-V5 helps in understanding the mechanisms of cell death and survival

Wirkmechanismus

Target of Action

The primary target of Bax inhibitor peptide V5 (BIP-V5) is the Bax protein . Bax is a pro-apoptotic member of the Bcl-2 family proteins and plays a crucial role in mitochondria-dependent apoptosis . Bax usually resides in the cytosol and translocates to the mitochondria following apoptotic stimuli .

Mode of Action

BIP-V5 is a cell-permeable pentapeptide that inhibits Bax translocation to the mitochondria . It interacts with Bax, prevents its conformational change, and inhibits its mitochondrial translocation . This interaction is competitive with Ku70, another protein that binds to Bax .

Biochemical Pathways

The inhibition of Bax translocation by BIP-V5 affects the apoptosis pathway. By preventing Bax from reaching the mitochondria, BIP-V5 disrupts the process of mitochondria-dependent apoptosis . This disruption can prevent cell death induced by various agents, including staurosporine, ultraviolet light, and anti-cancer drugs .

Pharmacokinetics

It is known that bip-v5 is a cell-permeable peptide , which suggests it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BIP-V5.

Result of Action

The primary result of BIP-V5’s action is the inhibition of apoptosis . By preventing Bax translocation and subsequent mitochondrial-dependent apoptosis, BIP-V5 can protect cells from death induced by various stimuli . This cytoprotective effect has potential implications in the treatment of diseases where apoptosis plays a key role, such as cancer .

Action Environment

It is known that bip-v5 displays extended stability in culture medium, suggesting it may be relatively stable under various environmental conditions

Safety and Hazards

Zukünftige Richtungen

BIP V5 has shown potential in cancer treatment as it inhibits Bax-mediated apoptosis . It has also been found to significantly improve islet function following isolation and improve islet graft function following transplantation in a mouse model . These findings suggest potential applications of BIP V5 in the treatment of diseases related to apoptosis, such as cancer and diabetes .

Biochemische Analyse

Biochemical Properties

Bax inhibitor peptide V5 functions by inhibiting the translocation of Bax to the mitochondria, thereby preventing Bax-mediated apoptosis. This peptide interacts with several key biomolecules, including Bax itself, Ku70, and other members of the Bcl-2 family. The interaction with Ku70 is particularly important, as Ku70 binds to Bax and inhibits its pro-apoptotic activity. Bax inhibitor peptide V5 mimics this interaction, effectively blocking Bax from inducing apoptosis .

Cellular Effects

Bax inhibitor peptide V5 has been shown to have significant effects on various cell types and cellular processes. In particular, it has been demonstrated to protect cells from apoptosis induced by various stimuli, including ultraviolet radiation and anti-cancer drugs. This peptide upregulates the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, while downregulating pro-apoptotic proteins like Bax, Bad, and nuclear factor-κB-p65 . These changes in protein expression lead to enhanced cell survival and function.

Molecular Mechanism

At the molecular level, Bax inhibitor peptide V5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. This inhibition is competitive with Ku70, which naturally binds to Bax and inhibits its activity. By mimicking the Bax-binding domain of Ku70, Bax inhibitor peptide V5 effectively blocks Bax-mediated apoptosis. Additionally, this peptide has been shown to inhibit caspase-independent necrotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Bax inhibitor peptide V5 has demonstrated extended stability in culture medium, maintaining its activity for up to three days. This stability is crucial for its effectiveness in experimental applications. Over time, the peptide continues to inhibit apoptosis and enhance cell survival, with no significant degradation observed under standard storage conditions .

Metabolic Pathways

Bax inhibitor peptide V5 is involved in the regulation of metabolic pathways related to apoptosis. By inhibiting Bax, the peptide prevents the release of cytochrome c from the mitochondria, which is a key step in the activation of the apoptotic cascade. This inhibition also affects the activation of downstream caspases, further preventing cell death. The peptide’s interaction with Ku70 and other Bcl-2 family proteins is central to its role in these pathways .

Transport and Distribution

Bax inhibitor peptide V5 is a cell-permeable peptide, allowing it to be effectively transported into cells. Once inside the cell, it interacts with Bax and other target proteins to exert its effects. The peptide’s distribution within the cell is influenced by its binding interactions, particularly with Ku70, which helps localize it to the cytosol where Bax is present .

Subcellular Localization

Within the cell, Bax inhibitor peptide V5 is primarily localized in the cytosol. This localization is crucial for its function, as it needs to interact with Bax before Bax translocates to the mitochondria. The peptide’s design, based on the Bax-binding domain of Ku70, ensures that it effectively competes with Bax for binding, preventing Bax from inducing apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BIP-V5 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of BIP-V5 follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The synthesized peptide is then subjected to rigorous purification processes, such as high-performance liquid chromatography (HPLC), to remove any impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BIP-V5 unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es beteiligt sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen Bedingungen.

Häufige Reagenzien und Bedingungen

Kopplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphat (HBTU)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Abspaltungsreagenzien: TFA, Wasser und Scavenger wie Triisopropylsilan (TIS)

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das gebildet wird, ist das BIP-V5-Peptid selbst, wobei eine hohe Reinheit durch Reinigungstechniken erreicht wird .

Wissenschaftliche Forschungsanwendungen

BIP-V5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wird verwendet, um die Hemmung der Apoptose in Krebszellen zu untersuchen, und liefert Erkenntnisse über potenzielle therapeutische Strategien.

Diabetesforschung: BIP-V5 hat sich gezeigt, dass es die Insulinsekretion verstärkt und die Funktion von Inseltransplantaten bei Diabetesmodellen verbessert.

Neurowissenschaften: Es wird verwendet, um neuroprotektive Wirkungen in Modellen neurodegenerativer Erkrankungen zu untersuchen.

Zellbiologie: BIP-V5 hilft beim Verständnis der Mechanismen von Zelltod und -überleben

Wirkmechanismus

BIP-V5 übt seine Wirkungen aus, indem es die Translokation von Bax in die Mitochondrien hemmt, wodurch die Freisetzung von Cytochrom c und die anschließende Aktivierung von Caspasen verhindert werden, die für die Apoptose entscheidend sind. Das Peptid bindet an die Bax-Bindungsdomäne von Ku70, einem Protein, das die Bax-Aktivität reguliert. Diese Interaktion verhindert, dass Bax die Permeabilisierung der äußeren mitochondrialen Membran (MOMP) induziert, wodurch die Apoptose gehemmt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Bax-Inhibitor-Peptid V1 (BIP-V1)

- Bax-Inhibitor-Peptid V2 (BIP-V2)

- Bax-Inhibitor-Peptid V3 (BIP-V3)

Einzigartigkeit von BIP-V5

BIP-V5 ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung der Bax-vermittelten Apoptose einzigartig. Es hat sich gezeigt, dass es in bestimmten Zelltypen wirksamer ist als andere Bax-Inhibitoren. Darüber hinaus hat BIP-V5 in verschiedenen Krankheitsmodellen ein erhebliches therapeutisches Potenzial gezeigt, was es zu einem wertvollen Werkzeug in der biomedizinischen Forschung macht .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMUTADCTDDWPV-YFNVTMOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

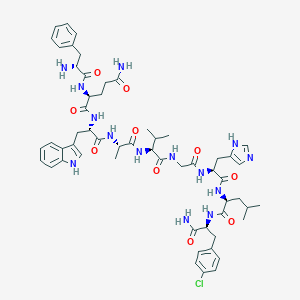

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)